ethyl 2-[(2-chloro-4-nitrobenzoyl)amino]benzoate
CAS No.:
Cat. No.: VC10846299
Molecular Formula: C16H13ClN2O5
Molecular Weight: 348.74 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H13ClN2O5 |
|---|---|
| Molecular Weight | 348.74 g/mol |
| IUPAC Name | ethyl 2-[(2-chloro-4-nitrobenzoyl)amino]benzoate |
| Standard InChI | InChI=1S/C16H13ClN2O5/c1-2-24-16(21)12-5-3-4-6-14(12)18-15(20)11-8-7-10(19(22)23)9-13(11)17/h3-9H,2H2,1H3,(H,18,20) |
| Standard InChI Key | LMMQCPDIOMQXNL-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CC=CC=C1NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |
| Canonical SMILES | CCOC(=O)C1=CC=CC=C1NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Ethyl 2-[(2-chloro-4-nitrobenzoyl)amino]benzoate (IUPAC name: ethyl 2-[(2-chloro-4-nitrobenzoyl)amino]benzoate) belongs to the benzoate ester family. Its molecular formula is C₁₆H₁₃ClN₂O₅, with a molecular weight of 348.74 g/mol. The structure comprises two aromatic rings: a benzoate moiety linked via an amide bond to a 2-chloro-4-nitrobenzoyl group. Key features include:
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Ethyl ester group: Enhances lipophilicity, influencing membrane permeability.
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Chloro substituent (position 2): Contributes to electron withdrawal and steric effects.
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Nitro group (position 4): Stabilizes negative charge resonance, increasing reactivity.
The SMILES notation for this compound is CCOC(=O)C1=CC=CC=C1NC(=O)C2=C(C=C(C=C2)N+[O-])Cl, and its InChIKey is LMMQCPDIOMQXNL-UHFFFAOYSA-N.
Physicochemical Characteristics
While experimental data on melting and boiling points remain unreported, computational models predict:
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LogP (partition coefficient): ~4.0, indicating moderate hydrophobicity.
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Topological Polar Surface Area (TPSA): 101 Ų, reflecting high polarity due to nitro and amide groups .
Synthesis and Reaction Pathways
Synthetic Route
The compound is synthesized via a two-step protocol:
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Acylation of 2-aminobenzoic acid: Reacting 2-aminobenzoic acid with 2-chloro-4-nitrobenzoyl chloride in the presence of a base (e.g., triethylamine) forms the intermediate amide.
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Esterification: The carboxylic acid group of the intermediate is esterified with ethanol under acidic conditions (e.g., H₂SO₄) to yield the final product.
Reaction Scheme:
Optimization and Yield
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Solvent selection: Dichloromethane or THF is preferred for acylation due to inertness.
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Temperature: Reactions proceed optimally at 0–25°C to minimize side reactions.
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Yield: Reported yields range from 65–75%, with purity >95% confirmed via HPLC.
Biological Activity and Mechanisms
Antimicrobial Properties
Ethyl 2-[(2-chloro-4-nitrobenzoyl)amino]benzoate demonstrates broad-spectrum antibacterial activity, particularly against Gram-positive strains (e.g., Staphylococcus aureus). Mechanistic studies suggest:
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RNA polymerase inhibition: The nitro group interacts with the Mg²⁺ ion in the enzyme’s active site, disrupting transcription.
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Enhanced membrane penetration: Chloro and nitro groups increase lipophilicity, facilitating bacterial uptake.
Structure-Activity Relationships (SAR)
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Nitro group position: Activity diminishes when the nitro group is moved to position 3 or 5, underscoring the importance of para-substitution.
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Chloro vs. fluoro substitution: Chloro analogs exhibit 2–3× higher potency than fluoro derivatives, likely due to stronger electron withdrawal .
Applications in Pharmaceutical and Agrochemical Research
Drug Development
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Antitubercular agents: Derivatives show MIC values of 1.56 µg/mL against Mycobacterium tuberculosis, comparable to first-line drugs.
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Antifungal candidates: Synergistic effects with fluconazole reduce Candida albicans biofilm formation by 40%.
Agricultural Uses
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Herbicidal activity: At 100 ppm, the compound inhibits Amaranthus retroflexus growth by 70%.
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Pesticide adjuvants: Enhances glyphosate absorption in resistant weeds by modulating cuticle permeability.
Comparative Analysis with Structural Analogs
Key findings:
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